REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([CH3:11])[CH:3]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][CH2:25][OH:26].CCCCCC>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([CH:6]2[O:26][CH2:25][CH2:24][CH2:23][O:7]2)=[C:8]([CH3:10])[CH:9]=1
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C(=C1)C)C
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
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C(CCO)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred vigorously for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to remove water
|
Type
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TEMPERATURE
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Details
|
The reaction solution was then cooled to 25° C.
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Type
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ADDITION
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Details
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diluted with EtOAc (200 mL)
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Type
|
WASH
|
Details
|
sequentially washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a yellow-brown oil
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a solid
|
Type
|
FILTRATION
|
Details
|
This solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)C)C1OCCCO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |